REACTION_CXSMILES
|
[NH3:1].[ClH:2].[F:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](=[NH:10])O)=[CH:6][CH:5]=1>C(O)C>[ClH:2].[F:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:1])=[NH:10])=[CH:6][CH:5]=1 |f:1.2,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for one day and night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Approximately half of the ethanol was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized
|
Reaction Time |
1 d |
Name
|
4-fluorobenzamidine hydrogen chloride
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C(=N)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 70 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |